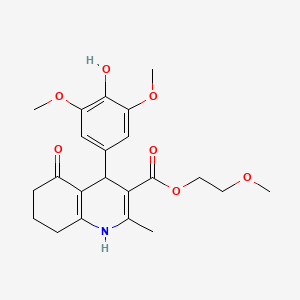![molecular formula C14H22N2O4S B5024524 N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5024524.png)
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a range of beneficial effects on the cardiovascular and nervous systems.
Mechanism of Action
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 works by activating sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in regulating blood vessel tone and smooth muscle relaxation. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, this compound 41-2272 has been shown to reduce inflammation, improve endothelial function, and inhibit platelet aggregation. These effects make this compound 41-2272 a promising candidate for the treatment of a range of cardiovascular and inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 is its selectivity for sGC. Unlike other vasodilators, this compound 41-2272 does not affect other signaling pathways, which reduces the risk of side effects. However, one of the limitations of this compound 41-2272 is its short half-life, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several areas of future research that could be explored with N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272. One potential direction is the use of this compound 41-2272 in combination with other drugs for the treatment of PAH. Another potential direction is the use of this compound 41-2272 in the treatment of other cardiovascular and inflammatory conditions, such as atherosclerosis and rheumatoid arthritis. Finally, there is also potential for the development of new sGC activators based on the structure of this compound 41-2272.
Synthesis Methods
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxyaniline with tert-butyl chloroformate to form the corresponding N-tert-butyl carbamate derivative. This intermediate is then reacted with sodium sulfonate to form the sulfonamide derivative. Finally, the sulfonamide derivative is reacted with propionyl chloride to form the final product, this compound 41-2272.
Scientific Research Applications
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pulmonary arterial hypertension (PAH). PAH is a rare but life-threatening condition that is characterized by high blood pressure in the arteries that supply the lungs. This compound 41-2272 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with PAH.
properties
IUPAC Name |
N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-6-13(17)15-11-9-10(7-8-12(11)20-5)21(18,19)16-14(2,3)4/h7-9,16H,6H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXBQOGGXVOZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-[4-(methylthio)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5024443.png)
![ethyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5024448.png)
![1-[6-(mesityloxy)hexyl]piperidine](/img/structure/B5024453.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5024459.png)
![2-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}amino)ethanol hydrochloride](/img/structure/B5024472.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5024480.png)
![cyclohexyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5024484.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5024490.png)
![5-imino-6-(4-nitrobenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5024498.png)

![N-[3-(4-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5024504.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5024507.png)
![methyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5024509.png)
![N-(3-chlorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5024521.png)